Elastase-IN-1
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Overview
Description
Elastase-IN-1 is a potent and selective inhibitor of neutrophil elastase, an enzyme that degrades elastin and other proteins in the extracellular matrix. Neutrophil elastase plays a crucial role in various inflammatory diseases, including chronic obstructive pulmonary disease, cystic fibrosis, and acute respiratory distress syndrome. By inhibiting neutrophil elastase, this compound has the potential to mitigate tissue damage and inflammation associated with these conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Elastase-IN-1 typically involves multiple steps, including the formation of key intermediates and the final coupling reactionCommon reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods: Industrial production of this compound requires optimization of reaction conditions to achieve high yield and purity. This involves scaling up the synthetic route, optimizing reaction times and temperatures, and employing purification techniques such as chromatography. The use of automated systems and continuous flow reactors can further enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions: Elastase-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed:
Scientific Research Applications
Elastase-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of neutrophil elastase and its effects on protein degradation.
Biology: Employed in cell culture studies to investigate the role of neutrophil elastase in cellular processes and inflammation.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases such as chronic obstructive pulmonary disease and cystic fibrosis.
Mechanism of Action
Elastase-IN-1 exerts its effects by binding to the active site of neutrophil elastase, thereby preventing the enzyme from degrading elastin and other extracellular matrix proteins. This inhibition reduces tissue damage and inflammation associated with excessive elastase activity. The molecular targets of this compound include the catalytic triad of serine, histidine, and aspartate residues within the active site of neutrophil elastase .
Comparison with Similar Compounds
Comparison with Other Similar Compounds: Elastase-IN-1 is unique in its high selectivity and potency as an elastase inhibitor. Similar compounds include:
Sivelestat: Another neutrophil elastase inhibitor used clinically for acute lung injury.
AZD9668: A selective neutrophil elastase inhibitor investigated for chronic obstructive pulmonary disease.
GW311616A: An elastase inhibitor studied for its anti-inflammatory properties.
Uniqueness: this compound stands out due to its superior selectivity and potency, making it a valuable tool for research and potential therapeutic applications. Its ability to specifically target neutrophil elastase without affecting other proteases is a significant advantage .
Properties
Molecular Formula |
C17H12N4O3 |
---|---|
Molecular Weight |
320.30 g/mol |
IUPAC Name |
4-nitro-N-[(E)-quinolin-2-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C17H12N4O3/c22-17(13-6-9-15(10-7-13)21(23)24)20-18-11-14-8-5-12-3-1-2-4-16(12)19-14/h1-11H,(H,20,22)/b18-11+ |
InChI Key |
KKVPQRIQFHIWNN-WOJGMQOQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.